Cas no 1660-25-9 (N-MethylbenzohydrazideHydrochloride)

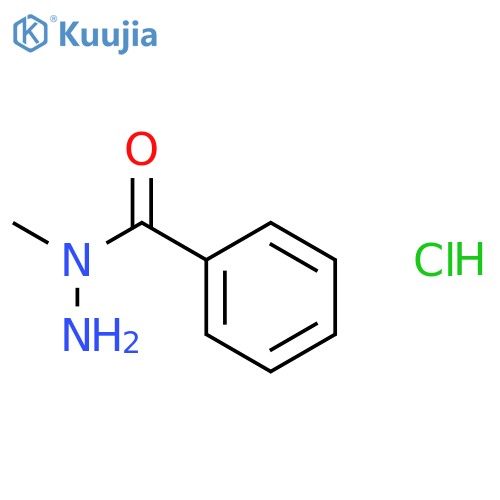

1660-25-9 structure

商品名:N-MethylbenzohydrazideHydrochloride

N-MethylbenzohydrazideHydrochloride 化学的及び物理的性質

名前と識別子

-

- N-Methylbenzohydrazide hydrochloride

- Benzoic acid 1-methylhydrazide hydrochloride

- MFCD16620450

- N-Methylbenzohydrazide--hydrogen chloride (1/1)

- FT-0716155

- NSC-122437

- 1660-25-9

- NSC122437

- N-methylbenzohydrazide;hydrochloride

- DTXSID70515131

- DB-001016

- N-MethylbenzohydrazideHydrochloride

-

- インチ: InChI=1S/C8H10N2O.ClH/c1-10(9)8(11)7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H

- InChIKey: HUEIPMFFNOGWLU-UHFFFAOYSA-N

- ほほえんだ: Cl.CN(C(C1=CC=CC=C1)=O)N

計算された属性

- せいみつぶんしりょう: 186.0559907g/mol

- どういたいしつりょう: 186.0559907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 141

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 46.3Ų

- ひょうめんでんか: 0

じっけんとくせい

- ゆうかいてん: 165 ºC

N-MethylbenzohydrazideHydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N237100-5mg |

N-MethylbenzohydrazideHydrochloride |

1660-25-9 | 5mg |

$ 370.00 | 2022-06-03 | ||

| TRC | N237100-2.5mg |

N-MethylbenzohydrazideHydrochloride |

1660-25-9 | 2.5mg |

$ 200.00 | 2022-06-03 | ||

| abcr | AB589637-1g |

N-Methylbenzohydrazide hydrochloride; . |

1660-25-9 | 1g |

€596.80 | 2024-07-20 | ||

| TRC | N237100-10mg |

N-MethylbenzohydrazideHydrochloride |

1660-25-9 | 10mg |

$ 585.00 | 2022-06-03 | ||

| abcr | AB589637-500mg |

N-Methylbenzohydrazide hydrochloride; . |

1660-25-9 | 500mg |

€373.70 | 2024-07-20 | ||

| abcr | AB589637-250mg |

N-Methylbenzohydrazide hydrochloride; . |

1660-25-9 | 250mg |

€236.20 | 2024-07-20 |

N-MethylbenzohydrazideHydrochloride 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

1660-25-9 (N-MethylbenzohydrazideHydrochloride) 関連製品

- 1483-24-5(N-Methylbenzohydrazide)

- 1530-73-0(N,N -Bis(p-toluoyl)hydrazine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1660-25-9)N-MethylbenzohydrazideHydrochloride

清らかである:99%/99%

はかる:500mg/1g

価格 ($):221/354